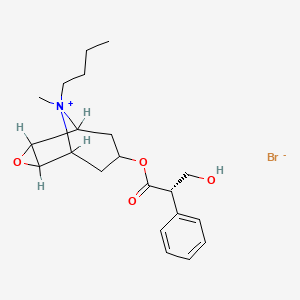
(-)-Scopolamine,n-Butyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.
Biological Activity
(-)-Scopolamine, n-butyl-, bromide, commonly known as hyoscine butylbromide , is an anticholinergic agent primarily used for its antispasmodic properties. This compound is particularly effective in treating gastrointestinal spasms and other conditions associated with smooth muscle contractions. Its mechanism of action involves blocking muscarinic acetylcholine receptors, which prevents the contraction of smooth muscles in various organs.
Hyoscine butylbromide acts as a muscarinic antagonist , specifically targeting the M3 muscarinic receptors in the gastrointestinal tract. By inhibiting acetylcholine from binding to these receptors, the drug effectively reduces smooth muscle contraction and alleviates symptoms related to abdominal cramping and spasms .
Key Pharmacological Properties:
- Absorption : Very low oral bioavailability (0.25-0.82%).
- Peak Plasma Concentration : Achieved within 0.25-2 hours post-administration.
- Volume of Distribution : Approximately 128 liters.
- Half-life : Ranges from 1 to 5 hours.
- Elimination : Primarily through feces (69.7%), with minimal urinary excretion (4.4%) .
Clinical Applications
Hyoscine butylbromide is utilized in various clinical settings:
- Gastrointestinal Disorders : Effective in treating abdominal pain, esophageal spasms, and biliary colic.
- Management of Extrapyramidal Symptoms (EPS) : Recent case studies have demonstrated its efficacy in alleviating medication-induced EPS, showcasing its versatility beyond traditional applications .
- Palliative Care : A study indicated that prophylactic subcutaneous administration significantly reduced the occurrence of death rattle in end-of-life patients .
Case Studies
- Management of EPS :
- Palliative Care Study :
Adverse Effects
While hyoscine butylbromide is generally well-tolerated, it can cause several side effects due to its anticholinergic activity:
- Common effects include abdominal fullness, constipation, urinary retention, and blurred vision.
- Serious adverse events may include hypotension and myocardial infarction, particularly when used intravenously for premedication during procedures like colonoscopy .
Research Findings
Recent studies have explored the compound's pharmacokinetics and potential for misuse:
- A study investigated the formation of scopolamine from n-butyl-scopolammonium bromide when smoked, indicating a risk for anticholinergic syndrome among users .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Drug Class | Anticholinergic (Muscarinic antagonist) |
| Primary Action | Smooth muscle relaxation |
| Common Uses | Gastrointestinal spasms, palliative care |
| Mechanism of Action | Inhibition of acetylcholine at M3 receptors |
| Bioavailability | 0.25% - 0.82% |
| Half-life | 1 - 5 hours |
| Major Side Effects | Constipation, hypotension, tachycardia |
Properties
Molecular Formula |
C21H30BrNO4 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |
InChI Key |
HOZOZZFCZRXYEK-BITHUKPRSA-M |
SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Isomeric SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















